molecular formula C13H16FNO2 B1476585 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid CAS No. 2028906-51-4

2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid

Cat. No.: B1476585
CAS No.: 2028906-51-4
M. Wt: 237.27 g/mol
InChI Key: IAHKOLSQTBWQAY-UHFFFAOYSA-N
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Description

2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid is an organic compound . This compound belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Studies on nucleophilic aromatic substitution reactions provide foundational knowledge relevant to synthesizing compounds like 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid. These reactions are crucial for introducing functional groups into aromatic systems, which is a common step in the synthesis of various pharmaceuticals and organic materials (Pietra & Vitali, 1972).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds, including those with fluorine or piperidine moieties, is a significant area of interest. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for non-steroidal anti-inflammatory drugs, illustrates the relevance of fluorinated compounds in drug development (Qiu et al., 2009).

DNA Binding and Pharmacological Applications

Compounds with specific structural features, such as those found in this compound, have applications in binding to DNA or as pharmacophores in drug discovery. Hoechst 33258 and its analogues, known for their strong binding to the minor groove of DNA, serve as models for designing new drugs with improved specificity and efficacy (Issar & Kakkar, 2013).

Dopamine D2 Receptor Ligands

Research into dopamine D2 receptor ligands, focusing on compounds with piperidine and aromatic moieties, highlights the potential of such structures in developing treatments for neuropsychiatric disorders. These findings underscore the importance of specific structural features for biological activity and receptor affinity (Jůza et al., 2022).

Antifungal Applications

The antifungal properties of compounds derived from Piper species, including those with benzoic acid derivatives, suggest potential applications in developing new antifungal agents. These findings are relevant for pharmaceutical and agricultural applications, highlighting the diversity of natural compounds' biological activities (Xu & Li, 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function . These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been shown to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are vital for understanding the compound’s potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.

Properties

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)13(16)17/h1-4,10H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHKOLSQTBWQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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